(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide
Description
Propriétés
IUPAC Name |
N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4S2/c1-17(24(3,20)21)9-13(19)16-14-18(6-7-22-2)11-5-4-10(15)8-12(11)23-14/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRYLADIRMMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CCOC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that belongs to the benzothiazole family. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro group and a methoxyethyl substituent, contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈ClN₃O₄S₂
- Molecular Weight : 391.9 g/mol
- CAS Number : 1173344-49-4
The compound's structure includes a benzo[d]thiazole core, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole derivatives are known to inhibit the biosynthesis of prostaglandins, which play a crucial role in inflammation and pain pathways.
Key Mechanisms:
- Anti-inflammatory Activity : The compound may exert its effects by inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
- Antimicrobial Activity : The presence of the benzothiazole moiety enhances its interaction with microbial enzymes, potentially disrupting their function.
Biological Activity Overview
The biological activities of (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; further studies needed to define spectrum. |
| Anti-inflammatory | Potential to reduce inflammation via COX inhibition; requires in vitro validation. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines; detailed assays pending. |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that compounds similar to this benzothiazole derivative show significant inhibition of bacterial growth, particularly against Gram-positive bacteria. Further research is needed to establish specific efficacy against pathogens.
- Anti-inflammatory Effects : A study investigating thiazole derivatives indicated that they could reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity against Cancer Cell Lines : Initial findings indicate that this compound may induce apoptosis in various cancer cell lines, signifying its potential as an anticancer agent. However, comprehensive studies are required to elucidate the underlying mechanisms and optimize its efficacy .
Comparaison Avec Des Composés Similaires
Key Observations :
- Position 6 Substituents: Chloro (target) vs. nitro (6d), ethoxy (patent), or aryl groups (3f).
- Position 3 Substituents : The 2-methoxyethyl group in the target compound introduces hydrophilicity compared to simpler alkyl/aryl groups (e.g., ethyl in ).
- Side Chain : The methylsulfonamido group in the target compound may improve solubility compared to phenylureido (6d) or unmodified acetamide (3f) .
Physicochemical Properties
- Lipophilicity (LogP) : The trifluoromethyl group in 3f increases LogP, while the methoxyethyl and methylsulfonamido groups in the target compound may lower it, improving aqueous solubility .
- Acid Dissociation Constant (pKa) : The methylsulfonamido group (pKa ~1–2) ensures ionization at physiological pH, enhancing solubility compared to neutral acetamide derivatives .
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be optimized for yield?
The synthesis typically involves multi-step reactions starting with substituted benzo[d]thiazole derivatives and functionalized acetamides. For example:
- Step 1 : Reacting 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine with 2-(N-methylmethylsulfonamido)acetyl chloride under anhydrous conditions (e.g., dry acetone, K₂CO₃ as base) .
- Step 2 : Purification via crystallization (ethanol or methanol/acetone mixtures) to achieve >80% purity .
- Optimization : Use Design of Experiments (DoE) to adjust stoichiometry, solvent polarity, and reaction time. For example, flow-chemistry systems can enhance reproducibility and reduce side products .
Q. What spectroscopic methods are critical for confirming the E-configuration and structural integrity?
- 1H/13C NMR : Key signals include the imine proton (δ ~8.5–9.0 ppm, singlet) and sulfonamide methyl groups (δ ~3.0–3.5 ppm) .
- IR Spectroscopy : Confirm C=N stretching (~1600 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
- X-ray Crystallography : Resolve the E-configuration via dihedral angles between the benzothiazole and acetamide moieties (e.g., >75° twist observed in analogous structures) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Hypothesis Testing : Compare interaction studies (e.g., SPR, ITC) with biological targets (e.g., kinases, GPCRs) under standardized assay conditions .
- Structural Analysis : Use molecular docking to identify steric clashes or electronic mismatches caused by substituents (e.g., 2-methoxyethyl vs. methyl groups) .
- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. What strategies improve solubility and bioavailability without altering pharmacophore integrity?
- Co-crystallization : Explore co-formers (e.g., cyclodextrins, succinic acid) to enhance aqueous solubility .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxyethyl side chain .
- In Silico Modeling : Predict logP and pKa using software like Schrödinger’s QikProp to guide structural tweaks .
Q. How can reaction bottlenecks in large-scale synthesis be resolved?
- Continuous-Flow Systems : Optimize exothermic steps (e.g., imine formation) using microreactors to control temperature and residence time .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps (if applicable) .
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor intermediates .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values for kinase inhibition?
- Assay Variability : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 6.8) across labs .
- Protein Source : Compare recombinant vs. native kinase isoforms (e.g., EGFR T790M vs. wild-type) .
- Data Normalization : Use internal controls (e.g., staurosporine) to correct for plate-to-plate variability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
